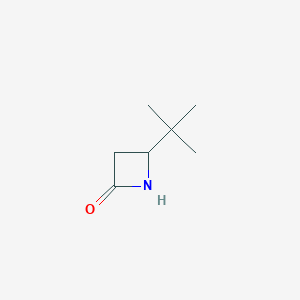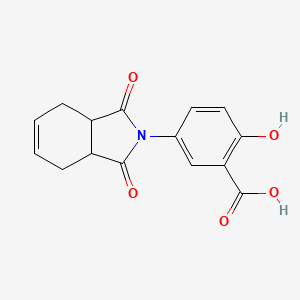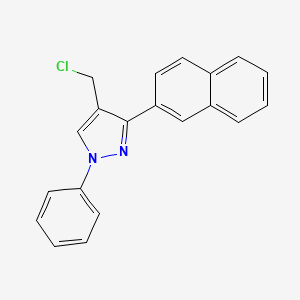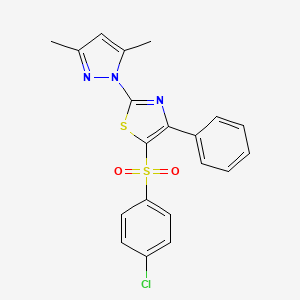
4-Tert-butylazetidin-2-one
Descripción general
Descripción
4-Tert-butylazetidin-2-one, also known as 4-t-butylazetidine-2-one, is an organic compound with the molecular formula C6H12N2O. It is a colourless liquid, with a boiling point of 102-103°C and a melting point of -40°C. It is soluble in water and has a pungent, acrid odour. This compound is used in a variety of applications, including pharmaceuticals, agrochemicals, and organic synthesis.
Aplicaciones Científicas De Investigación
Enzymatic Metabolism
4-Tert-butylazetidin-2-one derivatives are involved in metabolic studies. For instance, the enzymatic C-Demethylation of certain compounds, which include a tert-butyl moiety, has been explored using rat liver microsomes, highlighting its role in drug metabolism and potential applications in understanding enzymatic processes in the liver (Yoo et al., 2008).
Synthesis of Heterofunction-Substituted Compounds
This compound derivatives are used in the synthesis of heterofunction-substituted compounds. A study demonstrated efficient synthesis methods involving tert-butylazetidin-2-one derivatives, which are crucial for developing new chemical entities (Kita et al., 1992).
Ligand Studies for Histamine Receptors
Compounds containing the tert-butylazetidin-2-one moiety have been synthesized as ligands for histamine H4 receptors. These studies are significant for understanding the interaction of these compounds with biological receptors, which could have implications in therapeutic applications (Altenbach et al., 2008).
Artificial Acylase Design
Tert-butylazetidin-2-one derivatives have been used in the rational design of artificial acylases. This has implications in the field of enzyme mimetics and the development of novel catalytic processes (Ishihara et al., 2004).
Protease Inhibition Studies
Studies have explored the role of tert-butylazetidin-2-one derivatives in inhibiting certain proteases, which has potential applications in understanding protease function and designing inhibitors for therapeutic use (LaPlante et al., 1999).
Development of Antibiotics
Tert-butylazetidin-2-one derivatives have been used in synthesizing components of thiopeptide antibiotics. This highlights its importance in antibiotic research and the development of new antibacterial agents (Martin et al., 2008).
NMR Spectroscopy in Protein Studies
Tert-butyl derivatives have been utilized in NMR spectroscopy to study proteins. This application is crucial for understanding protein structure and function in a detailed manner (Loh et al., 2018).
Propiedades
IUPAC Name |
4-tert-butylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)5-4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJYXLAARIKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)
![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)
![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)


![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)
![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)



